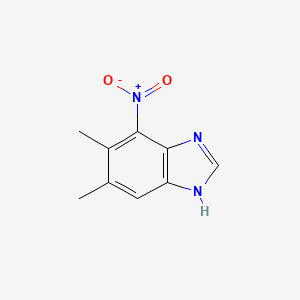

5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

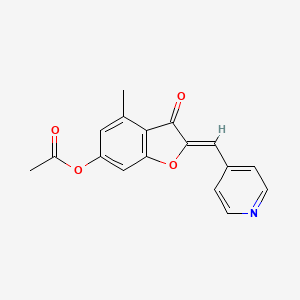

5,6-dimethyl-4-nitro-1H-1,3-benzimidazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazoles involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Molecular Structure Analysis

The IUPAC name for 5,6-Dimethylbenzimidazole is 1H-Benzimidazole, 5,6-dimethyl- . It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms .Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

While the specific physical and chemical properties for 5,6-dimethyl-4-nitro-1H-1,3-benzimidazole are not mentioned in the search results, benzimidazole has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .Scientific Research Applications

Anti-Infectious Activities

The 5-nitroimidazole scaffold, which includes compounds like 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole, is well-known for its major anti-infectious activities . Commonly used chemotherapeutic agents such as metronidazole, secnidazole, and ornidazole belong to this class. These drugs inhibit the growth of both anaerobic bacteria and some anaerobic protozoa. However, 5-nitroimidazoles have been associated with high mutagenic activity in prokaryotic microorganisms. The search for nitroimidazoles with good pharmacological activities and no mutagenicity is ongoing.

Alternative Curative Therapies

Metronidazole-resistant Trichomonas vaginalis cases have led to decreased success with current therapies. Patients are often treated with higher doses of metronidazole, resulting in increased side effects. Therefore, alternative curative therapies are needed. Investigating electron transfer reactions in heterocyclic series, including 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole, may provide insights into safer and more effective treatments .

Synthesis of Other Compounds

5,6-Dimethylbenzimidazole’s unique structural characteristics make it a valuable precursor for synthesizing other compounds with specific desired properties .

Pharmacological Applications

Benzimidazole analogs, including those containing imidazole moieties, exhibit potent inhibitory effects on various enzymes. These compounds have therapeutic uses as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, antihistamine, and even neurological, endocrinological, and ophthalmological drugs .

Antitumor Potential

Researchers have developed derivatives of 5,6-dimethyl-4-nitro-1H-benzo[d]imidazole and evaluated their antitumor potential against different cancer cell lines. These investigations contribute to understanding the compound’s broader pharmacological effects .

Mechanism of Action

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to exhibit a broad range of biological activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

It’s worth noting that benzimidazole derivatives have been found to influence a variety of biochemical pathways .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-4-nitro-1H-benzo[d]imidazole . These factors can include temperature, pH, and the presence of other substances.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5,6-dimethyl-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-3-7-8(11-4-10-7)9(6(5)2)12(13)14/h3-4H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCFPELJWAVPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

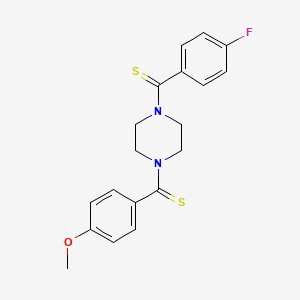

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2542473.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)

amine hydrochloride](/img/structure/B2542476.png)

![2-methoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2542479.png)